An In-Depth Technical Guide to 2-Mercapto-3-methylquinazolin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Mercapto-3-methylquinazolin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-mercapto-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, detailed synthetic methodologies, and its pivotal role as a scaffold in the development of novel therapeutics, particularly histone deacetylase (HDAC) inhibitors.
Core Compound Identification
| Parameter | Value | Source |
| Chemical Name | 2-Mercapto-3-methylquinazolin-4(3H)-one | N/A |
| CAS Number | 1705-09-5 | N/A |
| Molecular Formula | C₉H₈N₂OS | N/A |
| Molecular Weight | 192.24 g/mol | N/A |
| Canonical SMILES | CN1C(=S)NC2=CC=CC=C2C1=O | N/A |
| Physical Appearance | White to off-white solid | N/A |
| Melting Point | 260-261 °C | N/A |
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core is a privileged heterocyclic system renowned for its broad spectrum of biological activities. This structural motif is present in numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial. The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
2-Mercapto-3-methylquinazolin-4(3H)-one, in particular, serves as a crucial building block for a variety of derivatives. The presence of a reactive mercapto group at the 2-position provides a convenient handle for S-alkylation, enabling the introduction of diverse side chains and pharmacophores. This strategic modification is central to its application in modern drug design, most notably in the creation of potent and selective enzyme inhibitors.
Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one
The most common and efficient method for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the condensation of anthranilic acid with an appropriate isothiocyanate.[1] This reaction proceeds via a thiourea intermediate, which subsequently undergoes intramolecular cyclization to form the quinazolinone ring.
Reaction Mechanism
The synthesis is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of methyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate. Subsequent heating in the presence of a base, such as triethylamine, facilitates the cyclization through the attack of the deprotonated carboxylic acid on the thiourea, followed by dehydration to yield the final product.
Caption: Synthetic pathway for 2-mercapto-3-methylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of analogous 2-mercapto-3-substituted-quinazolin-4(3H)-ones.[1]
Materials:
-
Anthranilic acid (1.0 eq)
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Methyl isothiocyanate (1.0 eq)
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Triethylamine (1.5 eq)
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Absolute Ethanol
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add methyl isothiocyanate (1.0 eq) followed by triethylamine (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized 2-mercapto-3-methylquinazolin-4(3H)-one.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~12.5-13.0 ppm (s, 1H): Thiol (SH) proton. ~8.0-8.2 ppm (d, 1H): Aromatic proton (position 5). ~7.3-7.8 ppm (m, 3H): Remaining aromatic protons. ~3.5 ppm (s, 3H): Methyl (N-CH₃) protons. |
| ¹³C NMR (DMSO-d₆) | ~175-180 ppm: Thiocarbonyl (C=S). ~160-165 ppm: Carbonyl (C=O). ~115-145 ppm: Aromatic carbons. ~30-35 ppm: Methyl carbon (N-CH₃). |
| FT-IR (KBr) | ~3100-3200 cm⁻¹: N-H stretch (tautomeric form). ~1670-1690 cm⁻¹: C=O stretch (amide). ~1600-1620 cm⁻¹: C=N stretch. ~1170-1250 cm⁻¹: C=S stretch. |
Application in Drug Discovery: A Scaffold for HDAC Inhibitors
A significant application of 2-mercapto-3-methylquinazolin-4(3H)-one is its use as a starting material for the synthesis of Histone Deacetylase (HDAC) inhibitors.[1][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1]
Mechanism of Action of Quinazolinone-based HDAC Inhibitors
HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group.[5] In derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one, the quinazolinone moiety serves as the cap group. This cap group interacts with the surface of the HDAC enzyme, often at the rim of the active site tunnel, contributing to the inhibitor's potency and isoform selectivity.[5][6]
The synthesis of these inhibitors involves the S-alkylation of the mercapto group to introduce a linker, which is then terminated with a zinc-binding group, commonly a hydroxamic acid.
Caption: Pharmacophore model for quinazolinone-based HDAC inhibitors.
Experimental Protocol: Synthesis of a Quinazolinone-based HDAC Inhibitor
The following is a representative multi-step protocol for the synthesis of a potential HDAC inhibitor, adapted from a study on N-hydroxyheptanamide derivatives of 2-mercaptoquinazolin-4(3H)-one.[1][4] This study demonstrated that methyl-substituted derivatives at the N-3 position exhibit high cytotoxicity against cancer cell lines.[1][4]
Step 1: S-Alkylation
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Reaction Setup: To a solution of 2-mercapto-3-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
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Addition of Alkylating Agent: Add an appropriate alkyl halide with a terminal ester group (e.g., ethyl 7-bromoheptanoate, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Ester Hydrolysis
-
Reaction Setup: Dissolve the S-alkylated ester from Step 1 in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Step 3: Hydroxamic Acid Formation
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid from Step 2 in DMF. Add a coupling agent such as HATU or HBTU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Addition of Hydroxylamine: After stirring for 15-20 minutes, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final hydroxamic acid derivative by column chromatography or recrystallization.
Conclusion
2-Mercapto-3-methylquinazolin-4(3H)-one is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its mercapto group make it an ideal starting point for the development of a wide range of bioactive molecules. Its proven utility in the design of potent HDAC inhibitors underscores its importance in the ongoing search for novel anticancer therapeutics. The methodologies and insights presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important chemical entity in their drug discovery endeavors.
References
- Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (Link not available)
-
S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PubMed Central. [Link]
- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. (Link not available)
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Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. [Link]
- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. (Link not available)
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Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate. [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
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Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PubMed Central. [Link]
- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
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Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
- 4 - Supporting Inform
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]
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Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. PubMed. [Link]
-
Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. AIR Unimi. [Link]
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